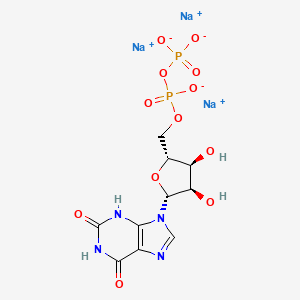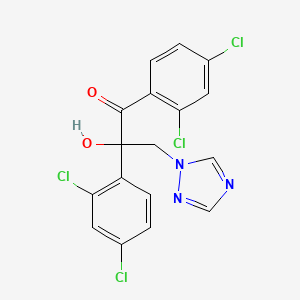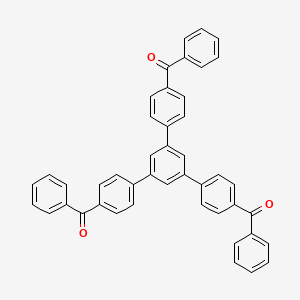
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with the molecular formula C28H57N2O2Cl. It is a member of the imidazolium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This is achieved by reacting a suitable diamine with a diacid or its derivative under acidic conditions.
Alkylation: The imidazole ring is then alkylated using a long-chain alkyl halide, such as henicosyl chloride, in the presence of a base like potassium carbonate.
Hydroxyethylation: The alkylated imidazole is further reacted with ethylene oxide to introduce the hydroxyethyl groups at the 1 and 3 positions of the imidazole ring.
Quaternization: Finally, the compound is quaternized by reacting it with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out using sodium or potassium salts of the desired anion.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Corresponding halide salts.
Applications De Recherche Scientifique
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including alkylation and acylation reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their activity. The hydroxyethyl groups play a crucial role in enhancing the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Henicosyl-3-[1-(stearoylamino)ethyl]-3-imidazoline-3-ium
- 1-[1-(Henicosanoylamino)ethyl]-2-icosyl-1-imidazoline-1-ium
- 2-Henicosyl-3-[2-(nonadecanoylamino)ethyl]-3-imidazoline-3-ium
Uniqueness
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to similar compounds that lack these functional groups .
Propriétés
Numéro CAS |
93762-27-7 |
|---|---|
Formule moléculaire |
C28H57ClN2O2 |
Poids moléculaire |
489.2 g/mol |
Nom IUPAC |
2-[2-henicosyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C28H57N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-29(24-26-31)22-23-30(28)25-27-32;/h31-32H,2-27H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ARADQNGZAAPCKT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)









